molecular formula C25H23N3OS B12476539 N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]-2-phenyl-2-(phenylsulfanyl)acetamide

N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]-2-phenyl-2-(phenylsulfanyl)acetamide

Cat. No.: B12476539
M. Wt: 413.5 g/mol
InChI Key: WHYMQGAUKKOVNL-UHFFFAOYSA-N
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Description

N-[5-methyl-2-(2-methylphenyl)pyrazol-3-yl]-2-phenyl-2-(phenylsulfanyl)acetamide is a complex organic compound that belongs to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-methyl-2-(2-methylphenyl)pyrazol-3-yl]-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by reacting 2-methylphenylhydrazine with an appropriate diketone under acidic conditions.

    Introduction of the phenylsulfanyl group: This step involves the nucleophilic substitution of a halogenated precursor with thiophenol.

    Acetylation: The final step is the acetylation of the pyrazole derivative to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the acetamide moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the target functional group.

    Substitution: Nitro, bromo, or sulfonyl derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential antimicrobial and anticancer properties.

    Medicine: As a candidate for drug development, particularly for its anti-inflammatory and antioxidant activities.

    Industry: In the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-[5-methyl-2-(2-methylphenyl)pyrazol-3-yl]-2-phenyl-2-(phenylsulfanyl)acetamide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The compound may inhibit the activity of certain enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-methyl-2-(2-methylphenyl)pyrazol-3-yl]-2-phenyl-2-(phenylsulfanyl)acetamide stands out due to its unique combination of a pyrazole ring, a phenylsulfanyl group, and an acetamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H23N3OS

Molecular Weight

413.5 g/mol

IUPAC Name

N-[5-methyl-2-(2-methylphenyl)pyrazol-3-yl]-2-phenyl-2-phenylsulfanylacetamide

InChI

InChI=1S/C25H23N3OS/c1-18-11-9-10-16-22(18)28-23(17-19(2)27-28)26-25(29)24(20-12-5-3-6-13-20)30-21-14-7-4-8-15-21/h3-17,24H,1-2H3,(H,26,29)

InChI Key

WHYMQGAUKKOVNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=N2)C)NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4

Origin of Product

United States

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